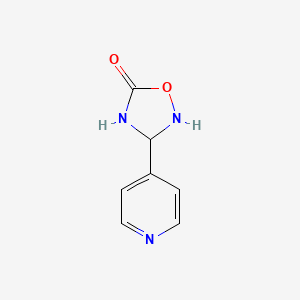
3-Pyridin-4-yl-1,2,4-oxadiazolidin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridin-4-yl-1,2,4-oxadiazolidin-5-one is a heterocyclic compound that features a pyridine ring fused with an oxadiazolidinone moiety
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-Pyridin-4-yl-1,2,4-oxadiazolidin-5-on umfasst in der Regel die Cyclisierung geeigneter Vorläufer unter bestimmten Bedingungen. Eine gängige Methode beinhaltet die Reaktion von Pyridin-4-carbonsäurehydrazid mit Schwefelkohlenstoff und Kaliumhydroxid, gefolgt von der Cyclisierung mit Chloroform zur Bildung des Oxadiazolidinonrings .
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für 3-Pyridin-4-yl-1,2,4-oxadiazolidin-5-on nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Labor-Synthesemethoden beinhalten. Dies würde die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Druck und Lösungsmittelwahl, umfassen, um Ausbeute und Reinheit zu maximieren.
Chemische Reaktionsanalyse
Arten von Reaktionen
3-Pyridin-4-yl-1,2,4-oxadiazolidin-5-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können je nach verwendetem Reduktionsmittel zu verschiedenen Derivaten führen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können unter basischen oder sauren Bedingungen verwendet werden, um Substitutionsreaktionen zu erleichtern.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. So können beispielsweise bei der Oxidation Pyridin-N-Oxide entstehen, während bei der Reduktion verschiedene Amine oder Alkohole entstehen können .
Wissenschaftliche Forschungsanwendungen
3-Pyridin-4-yl-1,2,4-oxadiazolidin-5-on hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Medizin: Es wird derzeit erforscht, ob die Verbindung als Therapeutikum für verschiedene Krankheiten, einschließlich Krebs und Infektionskrankheiten, eingesetzt werden kann.
Wirkmechanismus
Der Mechanismus, durch den 3-Pyridin-4-yl-1,2,4-oxadiazolidin-5-on seine Wirkungen entfaltet, beinhaltet Wechselwirkungen mit bestimmten molekularen Zielstrukturen. So kann die antimikrobielle Wirkung beispielsweise darauf zurückzuführen sein, dass die Verbindung bakterielle Zellwände stört oder essentielle Enzyme hemmt. Die genauen Pfade und Zielstrukturen können je nach spezifischer Anwendung und dem beteiligten biologischen System variieren .
Analyse Chemischer Reaktionen
Types of Reactions
3-Pyridin-4-yl-1,2,4-oxadiazolidin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various amines or alcohols .
Wissenschaftliche Forschungsanwendungen
3-Pyridin-4-yl-1,2,4-oxadiazolidin-5-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism by which 3-Pyridin-4-yl-1,2,4-oxadiazolidin-5-one exerts its effects involves interactions with specific molecular targets. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell walls or interfere with essential enzymes. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanamin-Trifluoracetat: Diese Verbindung teilt eine ähnliche Oxadiazolringstruktur, unterscheidet sich jedoch in ihren funktionellen Gruppen und ihrer Gesamtreaktivität.
5-(3-Cyclopropyl-[1,2,4]oxadiazol-5-yl)-1H-pyridin-2-on: Eine weitere verwandte Verbindung mit einem anderen Substitutionsschema am Oxadiazolring.
Einzigartigkeit
3-Pyridin-4-yl-1,2,4-oxadiazolidin-5-on ist aufgrund seiner spezifischen Kombination aus einem Pyridinring und einem Oxadiazolidinon-Rest einzigartig. Diese einzigartige Struktur verleiht der Verbindung besondere chemische und biologische Eigenschaften, wodurch sie für verschiedene Anwendungen in Forschung und Industrie wertvoll ist .
Eigenschaften
Molekularformel |
C7H7N3O2 |
|---|---|
Molekulargewicht |
165.15 g/mol |
IUPAC-Name |
3-pyridin-4-yl-1,2,4-oxadiazolidin-5-one |
InChI |
InChI=1S/C7H7N3O2/c11-7-9-6(10-12-7)5-1-3-8-4-2-5/h1-4,6,10H,(H,9,11) |
InChI-Schlüssel |
ZRAGUWMUQRHCSZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1C2NC(=O)ON2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















